molecular formula C14H19NO B1618502 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 6638-11-5

3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B1618502
CAS No.: 6638-11-5
M. Wt: 217.31 g/mol
InChI Key: XHGZPBWAWBFXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, characterized by a six-membered oxazine ring fused to a benzene ring and substituted with a cyclohexyl group at the nitrogen atom. Benzoxazines are synthesized via the Mannich reaction, typically involving a phenolic derivative, a primary amine, and formaldehyde .

Properties

IUPAC Name

3-cyclohexyl-2,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h4-6,9,13H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZPBWAWBFXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=CC=CC=C3OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985015
Record name 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-11-5
Record name NSC47909
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Solvent-Based Synthesis

The conventional preparation of benzoxazines, including 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, involves the reaction of a phenolic compound, paraformaldehyde (or formaldehyde source), and a primary amine in a suitable solvent medium.

  • Reactants:

    • Phenol or substituted phenol (e.g., phenol with cyclohexyl amine)
    • Paraformaldehyde (source of formaldehyde)
    • Primary amine (e.g., 1,4-diaminocyclohexane for cyclohexyl substitution)
  • Typical solvents: Dioxan, toluene, methanol, ethanol, or other lower aliphatic alcohols.

  • Procedure:

    • The phenol, paraformaldehyde, and primary amine are dissolved in the solvent.
    • The mixture is heated to temperatures ranging from 100°C to 130°C.
    • The reaction proceeds for 15 to 60 minutes, forming the benzoxazine ring.
    • The product is isolated by evaporating the solvent or precipitating the product by adding a non-solvent.
  • Example:

    • Mixing 1,4-diaminocyclohexane (11.4 g, 0.1 mole), phenol (18.8 g, 0.2 mole), and paraformaldehyde (12 g, 0.4 mole) and heating to 130°C for about 15 minutes yields the corresponding cyclohexyl-substituted benzoxazine with yields greater than 85%.
  • Purification:

    • Recrystallization from solvents such as ethyl ether, ethyl acetate, tetrahydrofuran, or acetone can be used to purify the product.
    • The product may appear as a white powder or a viscous liquid depending on conditions.

Solventless Synthesis Method

A significant advancement in benzoxazine preparation is the solventless method, which eliminates toxic solvents, reduces reaction time, and often improves purity and yield.

  • Principle:

    • The phenolic compound, aldehyde (paraformaldehyde), and primary amine are mixed without any added solvent.
    • The reactants may have some inherent solvency for each other but no external solvent is used.
    • The reaction mixture is heated to melt or liquefy the components, facilitating their interaction.
  • Advantages:

    • Faster reaction times (minutes rather than hours).
    • Higher concentration of reactants leads to improved reaction kinetics.
    • Reduced byproducts and impurities.
    • Environmentally friendly due to elimination of solvents.
    • Suitable for continuous processing using equipment like screw extruders or static mixers.
  • Typical Conditions:

    • Heating to 100°C to 130°C.
    • Reaction times from 15 minutes to 1 hour.
    • Continuous extrusion or batch heating.
  • Example:

    • Mixing 1,4-diaminocyclohexane, phenol, and paraformaldehyde and heating to 130°C for 15 minutes produces 3-cyclohexyl benzoxazine with yields over 85% comparable to solvent-based methods but with significantly reduced reaction time.
  • Process Details:

    • The mixture becomes a homogeneous, clear liquid during heating.
    • After reaction, the product can be cooled and purified if necessary.
    • Continuous methods involve feeding the reactants into an extruder where the reaction occurs under controlled temperature and shear, then extruding the product.

Comparative Data on Reaction Times and Yields

Method Temperature (°C) Reaction Time Yield (%) Notes
Solvent-based 100 - 130 1 - 2 hours 75 - 85 Requires solvent removal and purification
Solventless batch 100 - 130 15 - 60 min >85 Faster, fewer byproducts, no solvents
Solventless continuous (extruder) 100 - 130 Minutes >85 Continuous, scalable, environmentally friendly

Research Findings and Mechanistic Insights

  • The solventless synthesis proceeds via a different mechanism than solvent-based methods, with altered reaction kinetics leading to fewer intermediates and byproducts.
  • The high concentration of reactants in the solventless method maximizes molecular interactions, accelerating the Mannich condensation.
  • The elimination of solvents reduces the need for drying steps and solvent recovery, enhancing process efficiency.
  • The product purity is often higher in solventless methods due to reduced side reactions.
  • Continuous processing via extrusion allows for better control over reaction parameters and scalability.

Summary of Preparation Protocol for this compound

Step Description Conditions
1 Combine phenol, paraformaldehyde, and 1,4-diaminocyclohexane Stoichiometric ratios (e.g., 0.2 mole phenol, 0.4 mole paraformaldehyde, 0.1 mole amine)
2 Heat mixture to 100°C until homogeneous liquid forms Stirring recommended
3 Increase temperature to 130°C and maintain for 15-60 minutes Reaction proceeds to completion
4 Cool reaction mixture Product solidifies or becomes viscous
5 Purify product if needed by recrystallization or solvent washing Solvents: ethyl ether, acetone, etc.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo-derivatives, reduced benzoxazines, and substituted benzoxazines, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal and Mechanical Properties

Compound Substituent $T_g$ (°C) Char Yield (%) Key Applications Reference
BA-a Phenyl 173 N/A Baseline thermosets
BA-mt m-Tolyl 217 N/A Flame-retardant composites
Allyl-substituted Allyl ~300 >40 Aerospace materials
P-FBz Furfuryl >300 45–50 Low-dielectric coatings

The cyclohexyl analog is expected to exhibit higher $T_g$ and thermal stability than BA-a due to the cyclohexyl group’s steric hindrance, which restricts molecular mobility and enhances crosslinking efficiency. However, its performance may lag behind allyl- or furan-substituted derivatives due to the absence of reactive side chains for additional polymerization .

Polymerization Behavior

  • BA-mt : Requires a curing profile of 2 h at 180°C, 4 h at 200°C, and 1 h at 210°C to achieve full crosslinking .
  • Allyl-substituted benzoxazines : Undergo sequential polymerization (allyl groups first, followed by oxazine rings), enabling controlled network formation .
  • Furan-containing benzoxazines : Polymerize via acid-catalyzed mechanisms, with furan groups contributing to char formation during pyrolysis .

In contrast, cyclohexyl-substituted benzoxazines likely follow standard thermally activated ring-opening polymerization, similar to BA-a, but with slower kinetics due to steric effects.

Biological Activity

Overview

3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a member of the benzoxazine family, characterized by a heterocyclic structure that includes a cyclohexyl group. This compound has garnered attention in the scientific community for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its reactivity and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C14_{14}H17_{17}NO. Its structure can be represented as follows:

Structure C6H11NO\text{Structure }\text{C}_6\text{H}_{11}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.
  • Induction of Apoptosis : It has been shown to induce apoptosis through the intrinsic pathway by causing a loss in mitochondrial membrane potential and activating caspases (caspase-9 and -3) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated the compound's potential in cancer treatment:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) reveal that it inhibits cell growth and induces apoptosis .
Cancer Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15.2Growth inhibition
HL-60 (leukemia)12.8Apoptosis induction

This data highlights the compound's promise as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study conducted on the efficacy against multidrug-resistant strains showed that this compound significantly reduced bacterial counts in vitro compared to control groups .
  • Apoptotic Pathway Investigation : Research focused on elucidating the apoptotic mechanisms revealed that treatment with this benzoxazine derivative led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic markers in treated cells .

Q & A

Q. What are the standard synthetic routes for 3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine?

The synthesis typically involves Mannich-type condensation of substituted phenols with cyclohexylamine and formaldehyde under acidic or solvent-free conditions. For example:

  • Microwave-assisted synthesis in solvent-free conditions reduces reaction time (e.g., from hours to minutes) and improves yields (up to 85%) .
  • Cyclization of 2-aminophenols with cyclohexyl halides or aldehydes, followed by purification via column chromatography, is another approach .
  • Key parameters include temperature control (80–120°C), catalyst selection (e.g., TMSCl for aza-acetalization), and solvent systems (chloroform/cyclohexane mixtures) .

Q. How is structural characterization of 3-cyclohexyl benzoxazine derivatives performed?

A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H NMR identifies protons on the benzoxazine ring (δ 4.1–4.5 ppm for CH₂ groups) and cyclohexyl substituents (δ 1.0–2.0 ppm) .
    • ¹³C NMR confirms the quaternary carbon at the oxazine ring (δ 70–80 ppm) .
  • IR spectroscopy : Stretching vibrations for C-O-C (1250–1100 cm⁻¹) and N-C (1350–1450 cm⁻¹) bonds are diagnostic .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight .

Q. What biological activities have been reported for 3-cyclohexyl benzoxazine derivatives?

  • Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via disruption of bacterial cell membranes .
  • Antifungal activity : Substituted benzoxazines inhibit Candida albicans growth by targeting fungal ergosterol biosynthesis (IC₅₀: 12–25 µM) .
  • Anti-inflammatory effects : Cyclohexyl substituents enhance lipophilicity, improving COX-2 inhibition (IC₅₀: 5–10 µM) in vitro .

Advanced Research Questions

Q. How can reaction yields be optimized for 3-cyclohexyl benzoxazine derivatives?

  • Catalyst screening : TMSCl (20 mol%) in chloroform/cyclohexane increases yields by 20–30% via water removal through azeotropic distillation .
  • Microwave parameters : Optimal irradiation power (300–500 W) and time (5–10 minutes) prevent decomposition of thermally sensitive intermediates .
  • Solvent-free conditions : Reduce side reactions and simplify purification, though this may limit scalability .

Q. How to resolve contradictions in biological activity data across studies?

  • Substituent effects : The cyclohexyl group’s steric bulk may reduce solubility, leading to variability in antimicrobial assays. Compare derivatives with smaller alkyl groups (e.g., methyl or ethyl) .
  • Assay standardization : Use consistent protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Computational modeling : Perform docking studies to correlate substituent electronic profiles (Hammett σ values) with target binding affinities .

Q. What strategies improve solubility of 3-cyclohexyl benzoxazines for in vitro studies?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the para position of the benzoxazine ring .
  • Salt formation : Use HCl or trifluoroacetic acid to protonate the nitrogen atom, enhancing aqueous solubility .
  • Co-solvent systems : Employ DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability in cell-based assays .

Q. How to assess purity of commercially sourced 3-cyclohexyl benzoxazine with limited analytical data?

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to detect impurities (retention time: 8–12 minutes) .
  • Elemental analysis : Verify carbon and nitrogen content (±0.3% of theoretical values) to confirm stoichiometry .
  • TGA/DSC : Monitor thermal decomposition profiles (onset ~200°C) to detect residual solvents or byproducts .

Q. What are the key challenges in scaling up benzoxazine synthesis for preclinical studies?

  • Reaction exotherms : Use jacketed reactors with precise temperature control to avoid runaway reactions during Mannich condensations .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partitioning chromatography .
  • Regulatory compliance : Document all synthetic steps and impurity profiles per ICH Q3A guidelines for drug candidate submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.